3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide
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Overview
Description
3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide is a chemical compound with the molecular formula C18H22N6O and a molecular weight of 338.41 g/mol . This compound is characterized by the presence of an adamantane core, a tetrazole ring, and a carbohydrazide group, making it a unique and versatile molecule in various fields of research and industry.
Preparation Methods
The synthesis of 3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the adamantane core: This can be achieved through the hydrogenation of adamantane derivatives.
Introduction of the tetrazole ring: The tetrazole ring can be synthesized via cyclization reactions involving nitriles and azides under acidic or basic conditions.
Attachment of the carbohydrazide group: This step involves the reaction of the tetrazole-adamantane intermediate with hydrazine derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives.
Scientific Research Applications
3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The tetrazole ring and carbohydrazide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide can be compared with other similar compounds, such as:
3-(5-Phenyltetrazol-2-yl)adamantane-1-carboxylic acid: This compound lacks the carbohydrazide group, which may result in different chemical and biological properties.
3-(5-Phenyltetrazol-2-yl)adamantane-1-methyl ester:
The uniqueness of this compound lies in its combination of the adamantane core, tetrazole ring, and carbohydrazide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-phenyltetrazol-2-yl)adamantane-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c19-20-16(25)17-7-12-6-13(8-17)10-18(9-12,11-17)24-22-15(21-23-24)14-4-2-1-3-5-14/h1-5,12-13H,6-11,19H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWWKGMLLNKPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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